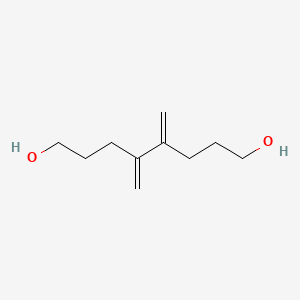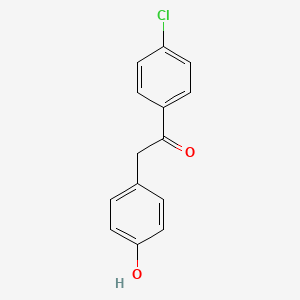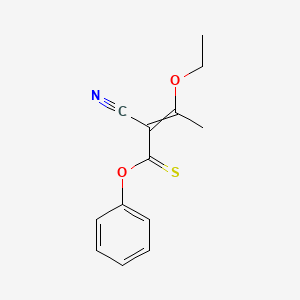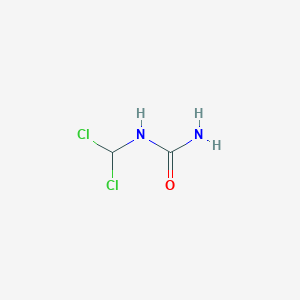
N-(Dichloromethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Dichloromethyl)urea is a chemical compound with the molecular formula C2H4Cl2N2O It is a derivative of urea, where one of the nitrogen atoms is substituted with a dichloromethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(Dichloromethyl)urea typically involves the reaction of dichloromethylamine with isocyanates or carbamoyl chlorides. One common method is the nucleophilic addition of dichloromethylamine to potassium isocyanate in water, which avoids the use of organic co-solvents and promotes high chemical purity . Another method involves the reaction of dichloromethylamine with phosgene to generate the corresponding isocyanate, which then reacts with ammonia to form this compound .
Industrial Production Methods
Industrial production of this compound often follows similar synthetic routes but on a larger scale. The process typically involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity while minimizing environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
N-(Dichloromethyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form dichloromethylurea derivatives.
Reduction: Reduction reactions can convert this compound to simpler urea derivatives.
Substitution: The dichloromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide or other strong bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield dichloromethylurea derivatives, while substitution reactions can produce a variety of N-substituted ureas .
Aplicaciones Científicas De Investigación
N-(Dichloromethyl)urea has several scientific research applications:
Chemistry: It is used as a building block for synthesizing other urea derivatives and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N-(Dichloromethyl)urea involves its interaction with specific molecular targets. For example, it can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt metabolic pathways and affect cellular processes . The compound’s dichloromethyl group plays a crucial role in its binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
N-(Butyl)thiophosphoric triamide: Used as a urease inhibitor in agriculture.
N,N’-Dimethylurea: A simpler urea derivative with different chemical properties.
N-(Phenyl)urea: Another urea derivative with distinct applications in pharmaceuticals.
Uniqueness
N-(Dichloromethyl)urea is unique due to its dichloromethyl group, which imparts specific chemical reactivity and biological activity. This makes it distinct from other urea derivatives and valuable for specialized applications in research and industry .
Propiedades
Número CAS |
90454-24-3 |
|---|---|
Fórmula molecular |
C2H4Cl2N2O |
Peso molecular |
142.97 g/mol |
Nombre IUPAC |
dichloromethylurea |
InChI |
InChI=1S/C2H4Cl2N2O/c3-1(4)6-2(5)7/h1H,(H3,5,6,7) |
Clave InChI |
QEMZNSKDTGKKFO-UHFFFAOYSA-N |
SMILES canónico |
C(NC(=O)N)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-({1-[5-Chloro-2-(2,4-dichlorophenoxy)phenyl]-1,3-bis(hexadecanoyloxy)propan-2-YL}oxy)-5-oxopentanoate](/img/structure/B14348553.png)
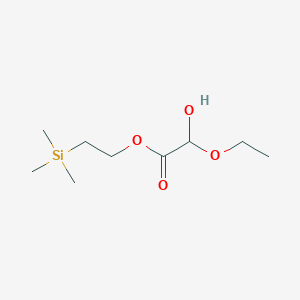
![2-[(4-Chlorophenoxy)methyl]benzonitrile](/img/structure/B14348558.png)
![acetic acid;N'-[(4-dodecylphenyl)methyl]ethane-1,2-diamine](/img/structure/B14348565.png)
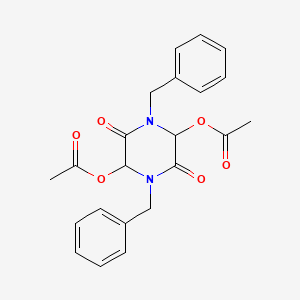
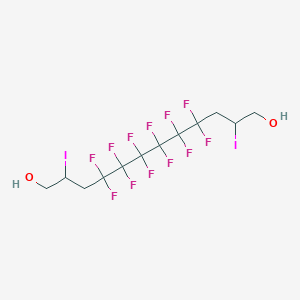
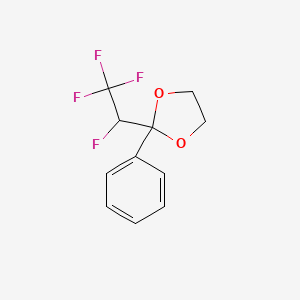
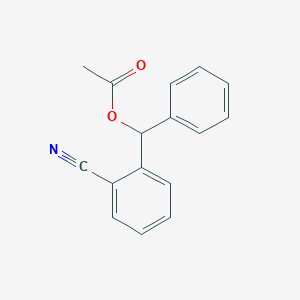
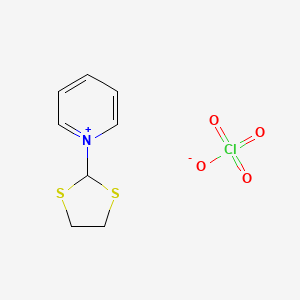
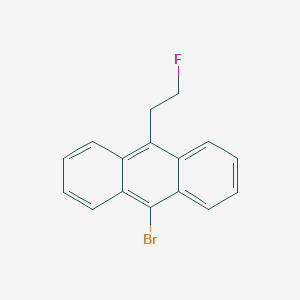
![N~1~,N~1~,N~3~,N~3~-Tetrakis[(oxiran-2-yl)methyl]cyclohexane-1,3-diamine](/img/structure/B14348611.png)
